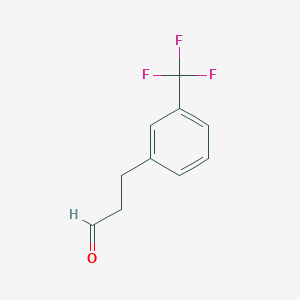

3-(Trifluoromethyl)benzenepropanal

Descripción general

Descripción

3-(Trifluoromethyl)benzenepropanal (CAS: 21172-41-8) is an aromatic aldehyde with the molecular formula C₁₀H₉F₃O and a molar mass of 202.17 g/mol. Its structure features a propanal chain attached to a benzene ring substituted with a trifluoromethyl (-CF₃) group at the meta position. This compound is a colorless to pale yellow oil with a boiling point of 207.4±35.0 °C and a density of 1.192±0.06 g/cm³ . It exhibits moderate solubility in organic solvents like chloroform and dichloromethane but is unstable at room temperature, decomposing within hours as evidenced by new spots in thin-layer chromatography (TLC) .

The trifluoromethyl group enhances lipophilicity and metabolic stability, making this compound valuable in pharmaceutical synthesis (e.g., as an intermediate for Cinacalcet hydrochloride), agrochemicals, and advanced materials .

Métodos De Preparación

Reduction of 3-(Trifluoromethyl)hydrocinnamic Acid

Boron Hydride–Lewis Acid Catalyzed Reduction

This method involves the reduction of 3-(trifluoromethyl)hydrocinnamic acid using boron hydrides in the presence of Lewis acids. Sodium borohydride (NaBH₄) paired with methanesulfonic acid (MSA) in tetrahydrofuran (THF) at 0–10°C achieves a 92% yield .

Mechanistic Insights :

The Lewis acid (e.g., MSA) activates the carbonyl group of the acid, enabling nucleophilic attack by BH₄⁻. The reaction proceeds via a six-membered transition state, forming 3-(trifluoromethyl)benzenepropanol as an intermediate, which is subsequently oxidized to the aldehyde under controlled conditions .

Optimization Parameters :

-

Solvent : THF or methyl tert-butyl ether (MTBE) minimizes side reactions.

-

Molar Ratios : A 2.5:1 NaBH₄-to-acid ratio ensures complete reduction .

-

Temperature : Sub-10°C conditions suppress over-reduction to the alcohol .

Limitations :

-

Requires strict temperature control to avoid exothermic side reactions.

-

Post-reaction neutralization generates stoichiometric amounts of boron salts, complicating waste management .

Oxidation of 3-(Trifluoromethyl)benzenepropanol

Bis(trichloromethyl) Carbonate–DMSO Mediated Oxidation

This method oxidizes 3-(trifluoromethyl)benzenepropanol to the aldehyde using bis(trichloromethyl) carbonate (BTC) and dimethyl sulfoxide (DMSO) in dichloromethane (DCM) at −10–0°C .

Reaction Protocol :

-

Dissolve BTC (0.4 equiv) in DCM and cool to −5°C.

-

Add DMSO (2.0 equiv) dropwise, followed by the alcohol (1.0 equiv).

-

Stir with triethylamine (2.0 equiv) for 2 hours at −5°C.

-

Quench with ice water and isolate the aldehyde via phase separation .

Yield and Purity :

Advantages :

-

Avoids toxic chromium- or manganese-based oxidants.

-

Ambient-pressure conditions enhance safety profiles for industrial scaling .

Comparative Analysis of Synthetic Routes

Key Findings :

-

The oxidation route outperforms reduction in yield and scalability, albeit requiring cryogenic conditions.

-

BTC-DMSO oxidation eliminates heavy metal waste, aligning with green chemistry principles .

Industrial-Scale Considerations

Solvent Recovery and Recycling

Análisis De Reacciones Químicas

Types of Reactions: 3-(Trifluoromethyl)benzenepropanal undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate.

Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride.

Substitution: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions, where it can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Electrophilic reagents like bromine in the presence of a catalyst.

Major Products Formed:

Oxidation: 3-(Trifluoromethyl)benzoic acid.

Reduction: 3-(Trifluoromethyl)benzenepropanol.

Substitution: Various substituted benzene derivatives depending on the electrophile used.

Aplicaciones Científicas De Investigación

Applications in Organic Chemistry

3-(Trifluoromethyl)benzenepropanal serves as a crucial intermediate in organic synthesis. Its aldehyde group allows it to participate in various reactions, including:

- Nucleophilic Addition : The electrophilicity of the carbonyl carbon is enhanced by the trifluoromethyl group, making nucleophilic addition reactions more favorable.

- Condensation Reactions : It can undergo condensation with amines or alcohols to form more complex molecules.

- Cross-Coupling Reactions : The compound can be used in cross-coupling reactions to create diverse carbon frameworks.

Pharmaceutical Applications

The compound is utilized in the pharmaceutical industry for the development of drugs due to its ability to modify biological activity. Notable applications include:

- Drug Design : As a building block for synthesizing compounds with enhanced biological properties. The trifluoromethyl group often contributes to improved metabolic stability and bioavailability.

- Antineoplastic Agents : It serves as an intermediate in the synthesis of antineoplastic drugs, which are used in cancer treatment .

Agrochemical Applications

In agrochemistry, this compound is employed to develop pesticides and herbicides. Its unique reactivity allows for the design of compounds that can effectively target specific pests while minimizing environmental impact.

Material Science

Recent studies have explored the use of this compound in material science, particularly in synthesizing fluorinated polymers. These materials exhibit unique properties such as increased thermal stability and chemical resistance, making them suitable for advanced applications.

Case Studies and Research Findings

Recent research has focused on elucidating the reactivity patterns of this compound with various nucleophiles and electrophiles. These studies aim to understand its potential applications in drug design and material synthesis by exploring how it interacts with biological systems at a molecular level .

Mecanismo De Acción

The mechanism of action of 3-(trifluoromethyl)benzenepropanal largely depends on its application. In biological systems, the trifluoromethyl group can influence the compound’s interaction with molecular targets such as enzymes and receptors. The electron-withdrawing nature of the trifluoromethyl group can enhance binding affinity and selectivity towards specific targets . Additionally, the aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially modulating their activity .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Positional Isomers and Substituted Derivatives

2-(Trifluoromethyl)benzenepropanal (CAS: 376641-58-6)

- Molecular Formula : C₁₀H₉F₃O (identical to the meta isomer).

- Key Difference : The -CF₃ group is at the ortho position on the benzene ring.

- This isomer is reported as an impurity in Cinacalcet synthesis, suggesting its formation during synthetic pathways .

3-[4-(Trifluoromethyl)phenyl]propanal (PA 30 11640)

- Molecular Formula : C₁₀H₉F₃O (identical).

- Key Difference : The -CF₃ group is at the para position.

- Impact : Para substitution may enhance symmetry and crystallinity in derived polymers, but its electronic effects (e.g., resonance stabilization) differ from meta substitution, altering reactivity in cross-coupling reactions .

3-[3-Chloro-4-(trifluoromethyl)phenyl]propanal (CAS: 1036396-40-3)

- Molecular Formula : C₁₀H₈ClF₃O.

- Key Difference : Incorporates a chlorine atom at the 3-position adjacent to the -CF₃ group.

Functional Group Derivatives

Methyl 3-amino-3-[3-(trifluoromethyl)phenyl]propanoate

- Molecular Formula: C₁₁H₁₂F₃NO₂.

- Key Difference : The aldehyde group is replaced with an ester (-COOCH₃) and an amine (-NH₂).

- Impact: The ester group improves stability compared to the aldehyde, making this derivative more suitable for stepwise syntheses.

Physicochemical and Application Comparison

Table 1: Physical Properties of 3-(Trifluoromethyl)benzenepropanal and Analogues

Key Research Findings

Synthetic Efficiency : The parent compound is synthesized via palladium-catalyzed coupling of α-bromo-3-(trifluoromethyl)benzene with 3,3-diethoxyprop-1-ene, achieving yields >90% under optimized conditions . Chloro-substituted variants may require additional halogenation steps, increasing production complexity .

Stability Challenges : The aldehyde group in this compound limits its shelf life, necessitating storage at <-20°C . Derivatives like methyl esters circumvent this issue, enabling broader industrial use .

Pharmaceutical Relevance : The meta -CF₃ configuration optimizes binding in drug targets, as seen in Cinacalcet, whereas ortho/para isomers are less favored due to steric or electronic mismatches .

Actividad Biológica

3-(Trifluoromethyl)benzenepropanal, also known as 3-(3-trifluoromethylphenyl)propanal, is an organic compound characterized by its trifluoromethyl group and aldehyde functional group. This compound has garnered attention in the field of organic synthesis and pharmaceuticals due to its unique chemical properties and potential biological activities.

Chemical Structure and Properties

- Molecular Formula : C₁₀H₉F₃O

- Molecular Weight : 202.17 g/mol

- Appearance : Colorless oil

The trifluoromethyl group enhances the electrophilicity of the carbonyl carbon in the aldehyde, which can facilitate various chemical reactions. This property is particularly relevant in drug design and synthesis where reactivity is crucial for biological interactions.

Synthesis Methods

This compound can be synthesized through several methods, with the Vilsmeier-Haack reaction being one of the most common. This method involves using formamide and phosphorus oxychloride (POCl₃) to introduce the aldehyde group onto an aromatic ring .

Antimicrobial Properties

Recent studies have indicated that compounds with similar structures may exhibit antimicrobial activity. For instance, various trifluoromethyl-substituted compounds have been shown to possess significant antibacterial properties against pathogens such as Methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli . The biological activity of this compound itself remains less explored, but its structural analogs suggest a potential for similar effects.

The mechanism by which this compound exerts its biological effects may involve interaction with cellular pathways that regulate apoptosis and cell cycle progression. The presence of the trifluoromethyl group is known to enhance lipophilicity, potentially affecting membrane permeability and interaction with cellular targets .

Case Studies

Case Study 1: Antibacterial Activity

A study investigating the antibacterial properties of various trifluoromethyl-substituted benzaldehydes found that these compounds exhibited MIC values ranging from 62.5 µg/mL to 156 µg/mL against MRSA strains. This suggests that similar derivatives, including this compound, may also possess noteworthy antibacterial properties .

Case Study 2: Cytotoxic Effects

In vitro studies on related compounds demonstrated significant cytotoxic effects against human cancer cell lines, suggesting that further investigation into this compound could reveal similar activities. The anticancer potential was attributed to the ability of these compounds to induce apoptosis through the activation of caspase pathways.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 4-Trifluoromethylbenzaldehyde | C₇H₄F₃O | Aldehyde at para position |

| 2-Trifluoromethylbenzaldehyde | C₇H₄F₃O | Aldehyde at ortho position |

| Trifluoromethylnaphthalene | C₁₁H₇F₃ | Naphthalene structure with trifluoromethyl group |

| 3-Trifluoromethylbenzoic acid | C₈H₅F₃O₂ | Carboxylic acid functional group |

The primary distinction of this compound lies in its propanal structure combined with a meta-substituted trifluoromethyl group, enhancing its electrophilic character compared to other similar compounds .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(Trifluoromethyl)benzenepropanal, and how do reaction conditions influence product purity?

- Answer: Traditional methods include Friedel-Crafts acylation followed by reduction or oxidation of intermediates. Microwave-assisted synthesis (e.g., 80°C, 150 W, 30 minutes) improves reaction efficiency and reduces byproducts . Solvent selection (e.g., DMF vs. THF) and catalyst type (e.g., Lewis acids like AlCl₃) critically affect purity. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Answer:

- ¹H/¹³C NMR : Identify trifluoromethyl (-CF₃) peaks (δ ~120-125 ppm in ¹³C) and aldehyde protons (δ ~9.8-10.2 ppm in ¹H) .

- IR : Confirm aldehyde C=O stretch (~1720 cm⁻¹) and aromatic C-F vibrations (~1100 cm⁻¹) .

- Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 218.17 (C₁₀H₉F₃O₂) .

Q. How can researchers safely handle this compound in the laboratory?

- Answer: Use PPE (gloves, goggles, fume hood) to avoid inhalation/skin contact. Store at 2–8°C under inert gas (Ar/N₂) to prevent aldehyde oxidation. Waste should be neutralized with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How can conflicting NMR data for this compound be resolved?

- Answer: Discrepancies in aromatic proton splitting may arise from dynamic effects or impurities. Use high-resolution NMR (500+ MHz) and compare with NIST reference spectra . Deuterated solvents (e.g., CDCl₃) and variable-temperature NMR can clarify conformational exchange .

Q. What strategies optimize yield in large-scale synthesis while minimizing environmental impact?

- Answer:

- Microwave-assisted synthesis : Reduces reaction time (30 minutes vs. 12 hours) and energy use .

- Green solvents : Replace DCM with cyclopentyl methyl ether (CPME) for safer waste handling .

- Catalyst recycling : Immobilized catalysts (e.g., SiO₂-supported AlCl₃) improve reusability .

Q. How does this compound serve as a precursor in antimicrobial drug discovery?

- Answer: Its α,β-unsaturated aldehyde moiety enables Michael addition reactions to form anilides (e.g., (2E)-3-[3-(Trifluoromethyl)phenyl]-N-arylprop-2-enamides), which show antistaphylococcal activity (MICs 0.15–5.57 µM) . Functionalization at the aldehyde group enhances bioavailability .

Q. What computational methods predict the reactivity of this compound in nucleophilic additions?

- Answer: Density Functional Theory (DFT) calculates electrophilicity indices (ω) to identify reactive sites. For example, the aldehyde carbon exhibits higher electrophilicity (ω > 3 eV) than the aromatic ring, guiding regioselective modifications .

Q. How can researchers address stability issues during long-term storage of this compound?

- Answer: Stabilize the aldehyde group by converting it to a Schiff base (e.g., with hydroxylamine) or storing as a bisulfite adduct. Alternatively, use amber vials and antioxidant additives (e.g., BHT) to prevent radical-mediated degradation .

Q. Methodological Tables

Table 1: Key Spectral Data for this compound

| Technique | Key Peaks/Data | Reference |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 9.98 (s, 1H, CHO) | |

| ¹³C NMR | δ 192.1 (CHO), 125.3 (CF₃, q, J = 288 Hz) | |

| IR | 1720 cm⁻¹ (C=O), 1100 cm⁻¹ (C-F) | |

| HRMS | m/z 218.17 [M+H]⁺ |

Table 2: Comparative Synthesis Methods

| Method | Conditions | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Conventional | AlCl₃, DCM, 12 h, 25°C | 65 | 90 | |

| Microwave-assisted | AlCl₃, CPME, 30 min, 80°C | 85 | 98 |

Propiedades

IUPAC Name |

3-[3-(trifluoromethyl)phenyl]propanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O/c11-10(12,13)9-5-1-3-8(7-9)4-2-6-14/h1,3,5-7H,2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APCCHYPQHODSBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)CCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00461591 | |

| Record name | 3-(Trifluoromethyl)benzenepropanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00461591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21172-41-8 | |

| Record name | 3-(Trifluoromethyl)benzenepropanal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21172-41-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Trifluoromethyl)benzenepropanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00461591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.